![molecular formula C13H17NOS B7474453 [3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone, commonly known as MSM or Methylsulfonylmethane, is a naturally occurring compound found in plants, animals, and humans. It is a sulfur-containing compound that has been extensively studied for its potential therapeutic benefits. MSM has gained popularity as a dietary supplement and is widely used in the field of scientific research.
Wirkmechanismus
The exact mechanism of action of MSM is not fully understood. It is believed to work by reducing inflammation and oxidative stress in the body. MSM has been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MSM has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. MSM has also been shown to improve joint health and reduce pain in individuals with osteoarthritis. It has been shown to improve skin health and reduce the symptoms of allergies.
Vorteile Und Einschränkungen Für Laborexperimente
MSM has several advantages for lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. It has been extensively studied for its potential therapeutic benefits and has a well-established safety profile. However, MSM also has some limitations for lab experiments. It is a relatively unstable compound and can degrade over time. It can also be difficult to work with due to its hygroscopic nature.
Zukünftige Richtungen
There are several future directions for the study of MSM. Further research is needed to fully understand the mechanism of action of MSM and its potential therapeutic benefits. MSM has been studied for its potential use in cancer treatment, and further research in this area is needed. Additionally, MSM has been shown to have potential in the treatment of neurological disorders, and further research in this area is warranted. Finally, the development of novel MSM derivatives may lead to the discovery of new therapeutic agents.
Synthesemethoden
MSM can be synthesized through various methods, including the oxidation of dimethyl sulfoxide (DMSO) and the reaction of methanol and hydrogen sulfide. The most commonly used method for the synthesis of MSM is the reaction of DMSO and hydrogen peroxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
MSM has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been used in the treatment of various conditions, including osteoarthritis, allergies, and skin disorders. It has also been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-16-10-11-5-4-6-12(9-11)13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVIJYRHADOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)

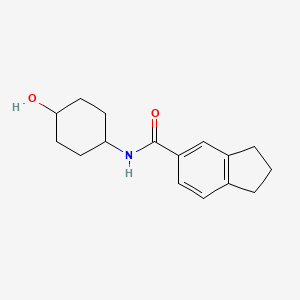
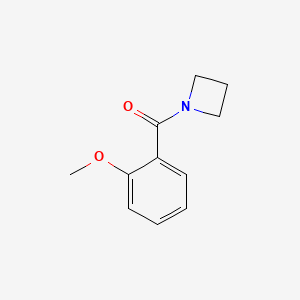
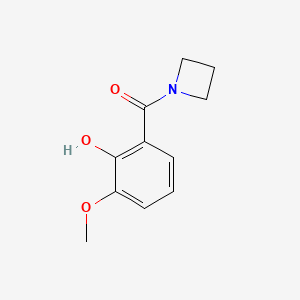
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)
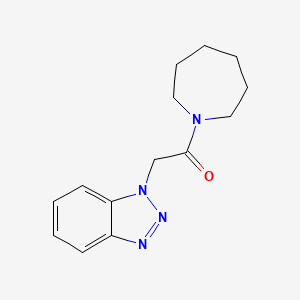

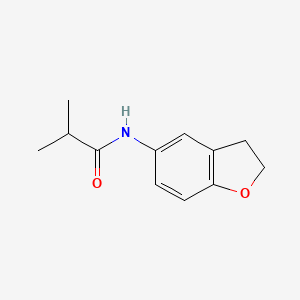
![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)